molecular formula C₁₈H₂₅N₃O₂ B1142285 (1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile CAS No. 1564265-93-5

(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Cat. No. B1142285
CAS RN: 1564265-93-5
M. Wt: 315.41
InChI Key:
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Description

Azabicyclo compounds represent a class of nitrogen-containing bicyclic structures that have garnered attention for their unique chemical and physical properties, making them valuable in various fields of chemistry and material science. They serve as key intermediates in the synthesis of complex molecules due to their structural diversity and reactivity.

Synthesis Analysis

The synthesis of azabicyclo compounds involves various strategies, including intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles, leading to tris- and monoprotected derivatives with unique structural skeletons (Gensini et al., 2002). Additionally, three-component reactions offer a novel and simple synthesis approach for 1-azabicyclo[3.1.0]hexane-3-ene derivatives, highlighting the method's eco-friendliness and efficiency (Ghorbani et al., 2016).

Molecular Structure Analysis

X-ray crystal structure analyses reveal the equatorial positioning of substituent groups on the azabicyclo skeleton, demonstrating common boat conformations for these compounds. This structural insight is crucial for understanding the reactivity and further functionalization of these molecules (Gensini et al., 2002).

Chemical Reactions and Properties

Azabicyclo compounds undergo various chemical reactions, including hydrolysis, transamination, and Michael-initiated ring closure (MIRC) reactions, leading to diverse products with significant yields. These reactions showcase the compounds' versatility and potential for creating novel derivatives (Bardasov et al., 2019; Bardasov et al., 2020).

Scientific Research Applications

Adamantane Derivatives in Scientific Research

Adamantane derivatives have been widely studied for their unique chemical properties and potential applications in various fields. One of the key areas of interest is their application in the synthesis of pharmaceuticals. Adamantyl-containing compounds are known for their biological activity, which has led to the development of drugs with enhanced efficacy and selectivity. For instance, adamantane chemistry has been crucial in attempts to create highly effective drugs, particularly those targeting neurological diseases such as Alzheimer's and Parkinson's (Shokova & Kovalev, 2013).

Azabicyclo Compounds in Drug Development

Azabicyclo compounds, particularly those containing beta-amino acids, have garnered interest in drug research due to their cyclic structures and potential for creating densely functionalized derivatives. These structures have shown significant impact in medicinal chemistry, especially in the synthesis of new molecular entities aimed at treating various diseases. Metathesis reactions, for example, are widely used for accessing alicyclic beta-amino acids and other derivatives, highlighting the versatility and robustness of these compounds in drug synthesis and development (Kiss, Kardos, Vass, & Fülöp, 2018).

properties

IUPAC Name

(1S,3S,5S)-2-[(2R)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15+,17?,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUIPDUBHWZPV-YINBEDCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2'R,2S,cis)-Saxagliptin

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